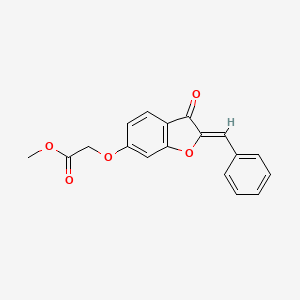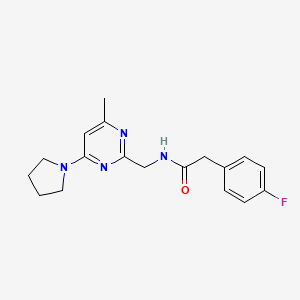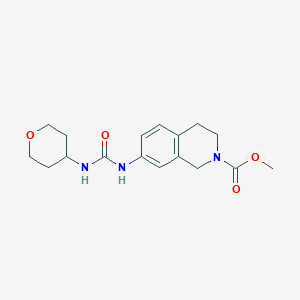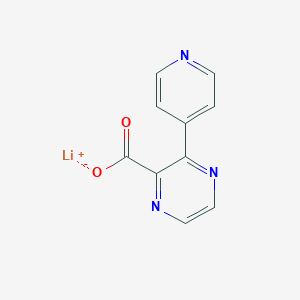![molecular formula C20H21N3O3S2 B2418967 N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 496777-15-2](/img/structure/B2418967.png)
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Benzothiazoles and their derivatives exhibit a wide range of biological activities and are part of many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a sulfonyl group, and a piperidine ring, which is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, such as alkylation, acylation, sulfonation, and halogenation, depending on the reaction conditions and the presence of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase the compound’s water solubility, while the benzothiazole ring might contribute to its stability and rigidity .科学的研究の応用
Antimicrobial and Antifungal Applications
N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide derivatives have been extensively explored for their antimicrobial, antifungal, and anti-tubercular activities. Compounds with benzothiazole nucleus have shown significant in vitro antibacterial activity against various strains such as B. subtilis, E. coli, and antifungal activity against C. albicans. They also exhibit antimycobacterial activity against the H37Rv strain of mycobacterium tuberculosis. Furthermore, some derivatives have shown considerable antibacterial activity relative to established antibiotics like ciprofloxacin, gentamicin, and co-trimoxazole (Patel et al., 2009), (Bhusari et al., 2008), (Obasi et al., 2017), (Ikpa et al., 2020).
Anticancer Applications
Derivatives of N-(1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide have been synthesized and evaluated for their anticancer properties. Some compounds have demonstrated proapoptotic activity on melanoma cell lines and inhibited enzymes relevant to cancer progression. These findings underscore the potential of these compounds as therapeutic agents in cancer treatment (Yılmaz et al., 2015), (Al-Soud et al., 2010).
Neuropharmacological Applications
These compounds have been evaluated for their neuropharmacological effects, particularly in the context of anticonvulsant activity. Studies indicate that certain derivatives can interact with ion-gated receptors, offering insights into their potential for addressing neurological disorders (Khokra et al., 2019), (Rana et al., 2008).
Synthesis and Characterization
Significant research has been devoted to the synthesis, characterization, and spectral analysis of these compounds, highlighting the importance of understanding their chemical properties for potential applications in various domains (Horishny & Matiychuk, 2020), (Aziz‐ur‐Rehman et al., 2017), (Darweesh et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-10-12-23(13-11-14)28(25,26)16-8-6-15(7-9-16)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h2-9,14H,10-13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLILNQQHNACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)


![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2418898.png)


![N-benzyl-1-(furan-2-ylmethyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2418904.png)


